molecular formula C22H16O4 B2850335 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde CAS No. 853097-49-1

5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde

Cat. No.: B2850335
CAS No.: 853097-49-1
M. Wt: 344.366
InChI Key: BCTQOSLNIQYSDK-MDZDMXLPSA-N
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Description

5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is a naphthofuran derivative characterized by a hydroxy group at position 5, a 3-methoxystyryl substituent at position 2, and a carbaldehyde group at position 2.

Properties

IUPAC Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]benzo[g][1]benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-25-15-6-4-5-14(11-15)9-10-21-19(13-23)18-12-20(24)16-7-2-3-8-17(16)22(18)26-21/h2-13,24H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQOSLNIQYSDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxystyryl derivatives with naphtho[1,2-b]furan-3-carbaldehyde under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2.1. Aldehyde Group Reactivity

The carbaldehyde group at position 3 is highly reactive and likely participates in:

  • Condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .

    • Example: Reaction with hydroxylamine to form oximes (RCH NOH\text{RCH NOH}) .

  • Nucleophilic additions (e.g., Grignard reagents, organolithium compounds) .

  • Oxidation to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄) .

Example Reaction:

R CHO+H2N NH2R CH N NH2+H2O\text{R CHO}+\text{H}_2\text{N NH}_2\rightarrow \text{R CH N NH}_2+\text{H}_2\text{O}

2.2. Hydroxy Group Reactivity

The phenolic -OH group at position 5 may undergo:

  • Etherification with alkyl halides or diazomethane to form methoxy derivatives .

  • Protection/deprotection using silylating agents (e.g., TMSCl) .

  • Electrophilic substitution (e.g., nitration, sulfonation) at ortho/para positions .

2.3. Styryl Group Reactivity

The 3-methoxystyryl substituent (CH=CH-Ar) is prone to:

  • Cycloaddition reactions (e.g., Diels-Alder with dienes) .

  • Hydrogenation to reduce the double bond to a single bond (e.g., H₂/Pd-C) .

  • Photochemical isomerization (cis-trans interconversion) .

Comparative Reaction Data for Analogous Compounds

Functional GroupReaction TypeExample CompoundOutcome/ProductReference
AldehydeOxime formation5-Phenyl-2-furaldehydeOxime derivatives (e.g., antitumor agents)
StyrylHydrogenationHeterostilbene oximesReduced alkane derivatives
HydroxyMethylation5-Hydroxy-2-methylnaphthofuranMethoxy-substituted naphthofuran

Challenges and Research Gaps

  • Limited direct studies : Most literature focuses on naphtho[2,1-b]furan or simpler furancarbaldehydes .

  • Biological activity : Derivatives of similar compounds show antitumor and antimicrobial properties, but no data exist for this specific compound .

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. In biological research, it can be employed as a probe to study enzyme activities and molecular interactions. In the medical field, derivatives of this compound may be explored for their potential therapeutic properties.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 3-methoxystyryl group at position 2 distinguishes this compound from analogs with simpler substituents:

  • 5-Hydroxy-2-phenylnaphtho[1,2-b]furan-3-carbaldehyde (CAS 489432-01-1): Features a phenyl group instead of 3-methoxystyryl.
  • Pyrazole-containing analogs (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde): Replace the styryl group with a pyrazole ring, introducing hydrogen-bonding capabilities and rigid planar geometry. These modifications may enhance binding affinity in enzyme inhibition studies .

Functional Group Variations at Position 3

  • Methyl ester derivatives (e.g., methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate): The carbaldehyde group is replaced with a methyl ester, improving stability but reducing electrophilicity. The sulfonylamino group introduces polar interactions, as seen in protease inhibition research .
  • Alantolactone and fusidine (CAS 546-43-0 and 6990-06-3): These natural naphthofuran lactones lack the carbaldehyde group but feature fused ring systems and methyl substituents. Their anti-inflammatory and antimicrobial activities highlight the importance of ring saturation and methyl groups in bioactivity .

Table 1. Key Structural Features

Compound Name Substituent at Position 2 Position 3 Functional Group Molecular Formula Molecular Weight (g/mol)
5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde 3-Methoxystyryl Carbaldehyde C₂₀H₁₆O₄* ~320.34
5-Hydroxy-2-phenylnaphtho[1,2-b]furan-3-carbaldehyde Phenyl Carbaldehyde C₁₉H₁₂O₃ 288.30
3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole-phenyl Carbaldehyde C₂₂H₁₅N₃O₂ 365.37
Alantolactone Methyl, fused rings Lactone C₁₅H₂₀O₂ 232.32

*Calculated based on structural inference from .

Implications of Substituent Modifications

  • Steric Effects : The styryl group’s bulk may hinder crystallinity compared to phenyl analogs, impacting solubility and formulation .
  • Biological Activity : Pyrazole-containing analogs demonstrate higher yields (70–80%) and modular synthesis routes, suggesting utility in drug discovery pipelines . Natural derivatives like alantolactone highlight the role of fused rings in bioactivity .

Biological Activity

5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde, also known by its CAS number 853097-49-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22_{22}H16_{16}O4_4
  • Molecular Weight : 344.37 g/mol
  • Melting Point : 232-234 °C
  • Purity : ≥95% .

Anti-inflammatory Activity

The compound has been implicated in anti-inflammatory pathways. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. While direct studies on this compound are sparse, related compounds have shown COX-2 inhibitory activity, suggesting a potential for similar effects in this compound .

Anticancer Potential

There is emerging evidence that compounds with structural similarities can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, benzo[b]furans have demonstrated antiproliferative effects against various cancer cell lines through this mechanism . Although specific data on this compound is not extensively documented, its structural characteristics suggest it may exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

A study focused on the SAR of naphtho-furan derivatives indicated that modifications at specific positions could enhance biological activity significantly. The presence of hydroxyl and methoxy groups in the structure of this compound may enhance its interaction with biological targets .

In Vitro Studies

In vitro studies on related compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For example, derivatives with similar functional groups have been tested for their ability to induce apoptosis in cancer cells. Future studies should focus on isolating and testing this compound specifically to establish its efficacy .

Summary Table of Biological Activities

Activity TypeEvidence LevelMechanism of Action
AntioxidantLimitedScavenging free radicals
Anti-inflammatoryModerateCOX inhibition
AnticancerEmergingTubulin polymerization inhibition

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